(2S)-2-Amino-N-(1-phenylethyl)propanamide
Description
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(2S)-2-amino-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C11H16N2O/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,12H2,1-2H3,(H,13,14)/t8-,9?/m0/s1 |
InChI Key |
UJLHTMLCGCJXRX-IENPIDJESA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC(C)C1=CC=CC=C1)N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Coupling of N-Boc-L-Phenylalanine with (R)-(+)-1-Phenylethylamine
A widely reported method involves the following steps:
- Starting Materials: N-Boc-L-phenylalanine and (R)-(+)-1-phenylethylamine
- Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt)
- Solvent: Dichloromethane (CH2Cl2)
- Conditions: Stirring at room temperature overnight
- Workup: Filtration to remove dicyclohexylurea, followed by purification
- Boc Deprotection: Using 4 M HCl in methanol to yield the target amide.
This method ensures stereochemical retention and yields the optically active amide with high enantiomeric purity.
One-Pot Amidation via Nitroalkane Precursors
An alternative approach involves the use of nitroalkanes and amines in a one-pot procedure:
- Starting Materials: (2-nitroethyl)benzene and (S)-1-phenylethan-1-amine
- Reagents: Isopentyl nitrite, sodium nitrite, potassium carbonate, dibromothiophene-2-carbonyl chloride (DBTCE), N-iodosuccinimide (NIS)
- Solvent: Dimethoxyethane (DME) with water
- Conditions: Stirring at 25 °C under oxygen atmosphere for 24 hours
- Workup: Acid quench, extraction, drying, and flash chromatography purification
- Yield: Approximately 60-70% with high diastereomeric ratio (>20:1).
This method is advantageous for its operational simplicity and mild conditions.
Mitsunobu Reaction-Based Synthesis
For derivatives involving ether or phenol functionalities, the Mitsunobu reaction is employed:
- Starting Materials: Phenolic acids or esters (e.g., methyl 2-(4-hydroxyphenyl)acetate)
- Reagents: Alcohols (e.g., 2-methyl-1-pentanol), triphenylphosphine, diethyl azodicarboxylate (DEAD)
- Subsequent Steps: Saponification, acid chloride formation (using oxalyl chloride), coupling with (R)-(+)-1-phenylethylamine using bases like n-butyllithium or coupling agents such as HBTU
- Protecting Groups: Triisopropylsilyl (TIPS) or methoxyethoxymethyl (MEM) groups for phenol or alcohol protection
- Yields: Generally good to excellent, enabling structural modifications for SAR studies.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Diastereomeric Ratio | Notes |
|---|---|---|---|---|
| Boc-L-phenylalanine + amine | DCC/HOBt, CH2Cl2, RT overnight, HCl/MeOH deprotection | 80-90 | High (optical purity) | Classic peptide coupling, stereoretentive |
| One-pot amidation (nitroalkane) | Nitroalkane, amine, DBTCE, NIS, K2CO3, DME, O2, 25 °C, 24h | 60-70 | >20:1 | Mild, operationally simple |
| Mitsunobu + acid chloride coupling | Phenol ester, alcohol, PPh3, DEAD, oxalyl chloride, HBTU | 70-85 | Not specified | Enables functional group diversity |
Research Findings and Optimization Notes
- The stereochemistry at the amine and acid components is critical for biological activity and must be preserved during synthesis.
- Use of coupling agents like HBTU and DCC/HOBt is common for amide bond formation with minimal racemization.
- Protection strategies (e.g., TIPS, MEM groups) facilitate selective functionalization and improve yields in multi-step syntheses.
- One-pot amidation methods using nitroalkanes offer a streamlined alternative with good yields and stereoselectivity.
- Mitsunobu reactions are versatile for ether formation but require careful handling of reagents and byproducts.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Amino-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oximes, nitriles, secondary amines, and various substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S)-2-Amino-N-(1-phenylethyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its use in the development of new drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Lipophilicity : The phenylethyl group in the target compound provides moderate lipophilicity, intermediate between B7U (highly lipophilic) and H-Ala-pNA (polar nitro group).
- Hydrogen Bonding: The amino group in the target compound enhances solubility in polar solvents compared to B7U, which lacks this functionality .
- Stereochemical Impact : The (S)-configuration at C2 may enable enantioselective interactions, as seen in indole-containing analogs like (S)-19f, which exhibit receptor selectivity .
Biological Activity
(2S)-2-Amino-N-(1-phenylethyl)propanamide, also known as phenylethylamine derivative, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and related studies.
Chemical Structure and Properties
The compound features an amino group, a phenyl group, and a propanamide backbone. These functional groups contribute to its reactivity and biological interactions.
1. Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Analgesic Properties : Similar compounds have shown effectiveness in pain relief, suggesting potential use as analgesics.
- Antimicrobial Activity : The presence of amino groups hints at possible antimicrobial properties, akin to other amino-containing compounds.
- CNS Activity : Due to structural similarities with known psychoactive substances, it may influence central nervous system functions, potentially acting as a stimulant or sedative .
The biological activity is primarily attributed to the following mechanisms:
- Nucleophilic Substitution : The amine group can participate in nucleophilic reactions, influencing various biochemical pathways.
- Formation of Salts : It can form salts with acids, enhancing its solubility and bioavailability.
- Enzymatic Interactions : Potential interactions with enzymes involved in neurotransmitter synthesis or degradation could mediate its effects on the CNS .
Case Study 1: Analgesic Effects
A study investigating the analgesic properties of related compounds found that they significantly reduced pain responses in animal models. The mechanism was linked to modulation of pain pathways involving opioid receptors.
Case Study 2: Antimicrobial Activity
In vitro studies demonstrated that derivatives of this compound exhibited growth inhibition against various bacterial strains. The effectiveness varied based on structural modifications, with certain derivatives showing enhanced activity compared to standard antibiotics .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
